2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
The compound 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide features a dihydropyrimidinone core substituted with a sulfonyl group (4-ethylphenylsulfonyl) and a sulfanyl-linked acetamide moiety (N-(4-methylphenyl)). The sulfanyl bridge enhances conformational flexibility, while the acetamide group may facilitate hydrogen bonding, a critical feature for target binding .
Properties
IUPAC Name |
2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-15-6-10-17(11-7-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-16-8-4-14(2)5-9-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVLXOOOSEKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H20N2O3S3
- Molecular Weight : 432.5 g/mol
The compound features a pyrimidine core with sulfonyl and acetamide functional groups, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating potential applications in pharmacology:
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibits the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer. The proposed mechanism includes induction of apoptosis and cell cycle arrest. For instance:
- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes linked to disease processes:
- Glycogen Synthase Kinase 3 (GSK3) : A study indicated that the compound inhibits GSK3 activity, which is implicated in various metabolic disorders and cancer progression .
Data Table: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption : The sulfonyl group enhances lipophilicity, facilitating membrane penetration.
- Enzyme Interaction : The compound binds to active sites on target enzymes, inhibiting their function.
- Signal Transduction Modulation : It may alter signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The table below summarizes structural variations and properties of the target compound and its analogues:
* Molecular formula estimated based on structural similarity to : C₂₁H₂₃N₃O₄S₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
